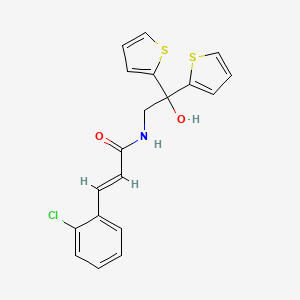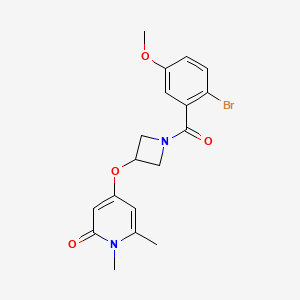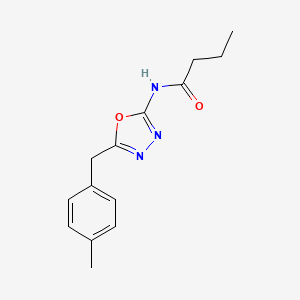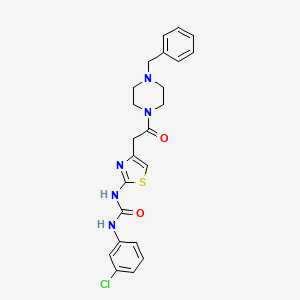![molecular formula C23H28N4O3S B2693334 3-{5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 866349-17-9](/img/structure/B2693334.png)
3-{5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (the piperazine and the thieno[3,2-d]pyrimidine), followed by their functionalization and coupling .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, while the thieno[3,2-d]pyrimidine is a fused ring system containing sulfur and nitrogen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the carbonyl groups in the thieno[3,2-d]pyrimidine ring could be involved in various addition or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties .Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Agents
A study explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities. The compounds showed significant inhibition of cyclooxygenase-1/2 (COX-1/2), indicating their potential as anti-inflammatory and analgesic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Anticonvulsant Activity
Research on 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones revealed their potential anticonvulsant properties. Several compounds were effective in seizure models, highlighting their therapeutic potential in treating seizures (K. Kamiński, S. Rzepka, J. Obniska, 2011).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of some novel 5-alkyl-6-substituted uracils and related derivatives demonstrated that certain compounds exhibited potent broad-spectrum antibacterial activity. This research indicates the potential of these compounds in developing new antimicrobial agents (A. A. Al-Turkistani, O. Al-Deeb, N. R. El‐Brollosy, A. El-Emam, 2011).
Antihypertensive Effects
Compounds with thienopyrimidine-2,4-dione structures were synthesized and evaluated for their antihypertensive effects in rats. Some of these compounds showed potent oral antihypertensive activity, suggesting their usefulness in managing hypertension (R. Russell, J. Press, R. Rampulla, J. Mcnally, R. Falotico, J. Keiser, D. A. Bright, A. Tobia, 1988).
Anticancer Activity
Another study focused on the synthesis and evaluation of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives for their inhibition of FGFR1 and cytotoxicity against cancer cell lines. Several compounds exhibited potent anticancer activity, offering insights into designing new cancer therapies (F. Ye, Yuewu Wang, Siyun Nian, Yu Wang, Di Chen, Shufang Yu, Sicen Wang, 2015).
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains a piperazine moiety, which is a common feature in many biologically active compounds. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
For example, some act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Based on the presence of the piperazine moiety, it could potentially interact with pathways involving dopamine, serotonin, and other neurotransmitters .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Without specific studies on this compound, it’s challenging to provide accurate ADME properties. Many piperazine derivatives are known to have good bioavailability and can cross the blood-brain barrier, which makes them effective for cns-targeting drugs .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the potential activities associated with piperazine derivatives, the effects could range from antipsychotic effects (if it acts on dopamine or serotonin receptors) to antimicrobial effects .
Propriétés
IUPAC Name |
3-[5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-16-6-5-7-19(17(16)2)25-11-13-26(14-12-25)20(28)8-3-4-10-27-22(29)21-18(9-15-31-21)24-23(27)30/h5-7,9,15H,3-4,8,10-14H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIRCNXNDYTWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2693254.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2693256.png)
![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)

![1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B2693262.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2693263.png)






![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)
![3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2693274.png)
